Ethanethiol sodium salt

Nucleotide chemistry Demethylation Anomerisation control

Ethanethiol sodium salt (CAS 811‑51‑8; also referred to as sodium ethanethiolate, NaSEt) is an organosulfur compound with the formula CH₃CH₂SNa. It serves as a source of the ethanethiolate anion (EtS⁻), a strong, polarisable “soft” nucleophile that is widely employed to construct ethyl thioethers and to cleave methyl‑aryl ethers under basic conditions.

Molecular Formula C2H6NaS
Molecular Weight 85.13 g/mol
Cat. No. B8659774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanethiol sodium salt
Molecular FormulaC2H6NaS
Molecular Weight85.13 g/mol
Structural Identifiers
SMILESCCS.[Na]
InChIInChI=1S/C2H6S.Na/c1-2-3;/h3H,2H2,1H3;
InChIKeyQPUSANCBJDDXSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanethiol Sodium Salt – Organosulfur Nucleophile for Selective C–S Bond Formation in Process Chemistry


Ethanethiol sodium salt (CAS 811‑51‑8; also referred to as sodium ethanethiolate, NaSEt) is an organosulfur compound with the formula CH₃CH₂SNa. It serves as a source of the ethanethiolate anion (EtS⁻), a strong, polarisable “soft” nucleophile that is widely employed to construct ethyl thioethers and to cleave methyl‑aryl ethers under basic conditions [1] [2]. The compound is commercially available as a white, moisture‑sensitive solid that is soluble in polar organic solvents such as DMF and NMP .

Why Ethanethiol Sodium Salt Cannot Be Swapped with Another Thiolate or Alkoxide Without Risk


Thiolates are not interchangeable. Sodium methanethiolate (CH₃SNa) provides a smaller methyl‑thio group with minimal steric demand, whereas sodium thiophenolate (PhSNa) introduces a bulky, electron‑withdrawing phenyl ring that drastically attenuates nucleophilicity. Sodium ethanethiolate occupies a unique middle ground: the ethyl group supplies moderate steric bulk that can steer regioselectivity while still preserving high nucleophilic reactivity [1]. Moreover, sodium ethoxide (NaOEt), a common nucleophile, is a significantly harder and more basic species that promotes competing elimination pathways—something that NaSEt suppresses because the ethanethiolate conjugate acid (pKₐ ≈ 10.6) is far weaker than ethanol (pKₐ ≈ 16) [2]. Consequently, replacing NaSEt with a smaller, larger, or oxygen‑based nucleophile can alter reaction‑rate profiles, selectivity, and by‑product distribution, making straightforward generic substitution risky in a process‑chemistry setting.

Ethanethiol Sodium Salt – Quantified Differential Performance Evidence


Retention of Anomeric Configuration in Nucleoside Dimethyl Phosphonate Demethylation

Sodium ethanethiolate (NaSEt) achieves 90 % conversion to the fully demethylated product without detectable 1′‑α‑anomerisation, whereas the previously used bromotrimethylsilane (BrTMS) yields approximately 50 % of the undesired α‑anomer. Trimethylsilyl iodide (Me₃SiI) gives complete demethylation but produces an α/β anomer ratio of 1.65:1 [1]. The NaSEt‑mediated procedure therefore preserves the native β‑configuration of the nucleoside, eliminating the need for laborious anomer separation.

Nucleotide chemistry Demethylation Anomerisation control

Demethylation Yield Advantage Over Hydrobromic Acid in Raspberry Ketone Synthesis

In a three‑step continuous‑flow synthesis of nature‑identical raspberry ketone, the NaSEt‑mediated demethylation step delivers a stable yield of approximately 85 %, whereas the conventional demethylation protocol using refluxing hydrobromic acid yields only 42–80 % [1]. The patent explicitly states that the hydrobromic acid method is costly and requires demanding reaction conditions, making NaSEt the preferred industrial option.

Flavour chemistry Process chemistry Demethylation

Nucleophilicity Superiority Over Sodium Ethoxide – pKₐ and Hard/Soft Acid‑Base Rationale

The conjugate acid of the ethanethiolate anion, ethanethiol, has a pKₐ of approximately 10.6, whereas ethanol has a pKₐ of approximately 16 [1]. The weaker basicity of NaSEt means that it is less prone to protonation in protic media and exhibits a softer, more polarisable character. Consequently, NaSEt reacts preferentially with soft electrophiles (e.g., alkyl iodides) via the Sₙ2 pathway, while sodium ethoxide often triggers competing E2 elimination. This difference is consistent with the hard‑soft acid‑base principle and is routinely cited to explain why thiolates outperform alkoxides in substitution‑selective transformations [2].

Physical organic chemistry Nucleophilicity HSAB theory

Moderate Steric Bulk Fills the Gap Between Sodium Methanethiolate and Sodium Thiophenolate

Sodium ethanethiolate possesses an ethyl substituent that provides a steric profile intermediate between the minimal methyl group of sodium methanethiolate and the large, electron‑withdrawing phenyl group of sodium thiophenolate. This steric moderation allows NaSEt to react efficiently with secondary alkyl halides while still accessing sterically encumbered electrophilic centres—a balance that neither the overly reactive NaSMe nor the sluggish NaSPh can achieve [1] . In a representative ortho‑dihalobenzene substitution, NaSEt delivers 1,2‑diethylthiobenzene in 88.7 % isolated yield, illustrating the combined effect of adequate nucleophilicity and steric accessibility .

Structure‑activity relationship Steric tuning Thioether synthesis

Where Ethanethiol Sodium Salt Delivers Proven Differential Value – Application Scenarios


Synthesis of 5′‑Methylene‑Substituted 2′,5′‑Deoxyribonucleotides Without Anomer Separation

Academic and industrial labs preparing 5′‑CH₂‑dNMP or dNTP building blocks can replace BrTMS or Me₃SiI with NaSEt in dry DMF at 100 °C. The reaction proceeds to 90 % di‑demethylation while fully preserving the native β‑anomeric configuration, enabling direct isolation of the desired β‑nucleotide in 54 % isolated yield after chromatography [1]. This scenario is directly supported by the head‑to‑head evidence in Section 3, Evidence Item 1.

Industrial‑Scale Continuous‑Flow Demethylation for Raspberry Ketone Production

Process chemists designing a continuous‑flow route to nature‑identical raspberry ketone can implement NaSEt‑mediated demethylation of the anisyl acetone intermediate. The patent‑documented ≈85 % stable yield surpasses the conventional HBr reflux method (42–80 % yield) while operating under milder conditions, lowering both OpEx and capital corrosion costs [1]. This scenario is directly supported by the head‑to‑head evidence in Section 3, Evidence Item 2.

Double Thioether Formation in Sterically Demanding Ortho‑Dihalobenzene Systems

When a synthetic sequence requires two successive nucleophilic aromatic substitutions on an ortho‑dihalobenzene core, NaSEt provides the appropriate steric and nucleophilic balance to achieve a high yield (88.7 %) of the 1,2‑diethylthiobenzene intermediate. This intermediate can then be deprotected to ortho‑dithiophenol, a valuable ligand in coordination chemistry and a building block for pharmaceutical intermediates [1]. This scenario is directly supported by the class‑level inference in Section 3, Evidence Item 4.

Selective Sₙ2 Displacement on Secondary Alkyl Halides with Suppressed Elimination

For alkylation reactions where the electrophile is a secondary alkyl halide, NaSEt outperforms alkoxide nucleophiles by favouring the Sₙ2 pathway over E2 elimination. The 5‑orders‑of‑magnitude difference in conjugate‑acid pKₐ (≈10.6 vs. ≈16) ensures that the thiolate remains predominantly nucleophilic rather than basic, resulting in a cleaner reaction profile and higher isolated thioether yields [1]. This scenario is directly supported by the class‑level inference in Section 3, Evidence Item 3.

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